[3H]Nisoxetine
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Overview
Description
Nisoxetine itself is a potent and selective inhibitor of the norepinephrine transporter (NET), which is involved in the reuptake of norepinephrine (noradrenaline) into synapses . This compound has been widely used in studies related to neurotransmitter transporters and their role in various physiological and pathological processes .
Preparation Methods
The synthesis of [3H]NISOXETINE involves the incorporation of tritium into the nisoxetine molecule. The general synthetic route for nisoxetine includes the following steps:
Starting Material: The synthesis begins with the preparation of a phenoxyphenylpropylamine derivative.
Reaction Conditions: The key steps involve the reaction of 2-methoxyphenol with epichlorohydrin to form an epoxide intermediate, followed by the reaction with N-methylbenzylamine to yield the final product.
Chemical Reactions Analysis
[3H]NISOXETINE undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Various substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[3H]NISOXETINE has a wide range of scientific research applications:
Neurotransmitter Transporter Studies: It is used to study the binding and function of the norepinephrine transporter in various tissues and organisms.
Positron Emission Tomography (PET) Imaging: Although carbon-labeled nisoxetine has been explored for PET imaging, this compound is more commonly used for in vitro labeling of norepinephrine uptake sites.
Pharmacological Research: It is used to investigate the effects of various drugs on norepinephrine reuptake and to study the mechanisms underlying conditions such as depression and obesity.
Analgesia Studies: Research has shown that nisoxetine exerts some local analgesia effects, making it useful in pain research.
Mechanism of Action
[3H]NISOXETINE exerts its effects by selectively inhibiting the norepinephrine transporter (NET). This inhibition prevents the reuptake of norepinephrine into presynaptic nerve terminals, leading to increased levels of norepinephrine in the synaptic cleft . The molecular targets involved include the norepinephrine transporter itself, which is responsible for the reuptake process .
Comparison with Similar Compounds
[3H]NISOXETINE is unique in its high selectivity and potency for the norepinephrine transporter compared to other similar compounds. Some similar compounds include:
Desipramine: Another selective norepinephrine reuptake inhibitor, but with different binding affinities and pharmacological properties.
Maprotiline: A tetracyclic antidepressant that inhibits norepinephrine reuptake but with a different chemical structure and spectrum of activity.
These compounds share some similarities in their mechanism of action but differ in their chemical structures, binding affinities, and overall pharmacological profiles.
Properties
CAS No. |
2649530-08-3 |
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Molecular Formula |
C17H21NO2 |
Molecular Weight |
277.38 g/mol |
IUPAC Name |
3-(2-methoxyphenoxy)-3-phenyl-N-(tritritiomethyl)propan-1-amine |
InChI |
InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3/i1T3 |
InChI Key |
ITJNARMNRKSWTA-RLXJOQACSA-N |
Isomeric SMILES |
[3H]C([3H])([3H])NCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC |
Origin of Product |
United States |
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